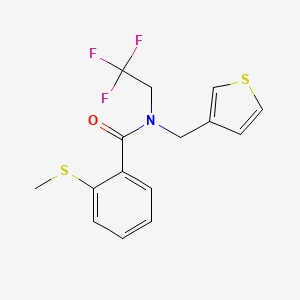

2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NOS2/c1-21-13-5-3-2-4-12(13)14(20)19(10-15(16,17)18)8-11-6-7-22-9-11/h2-7,9H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYUDOWNWLKLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Methylthio)benzoic Acid

The carboxyl precursor was synthesized through thioetherification of 2-iodobenzoic acid using sodium thiomethoxide in DMF at 80°C for 12 hours (Yield: 89%, purity >95% by HPLC). Methyl protection via Fisher esterification produced methyl 2-(methylthio)benzoate, which served as the preferred coupling partner in later stages due to its enhanced stability compared to the acid chloride.

Table 1: Physical properties of benzoyl intermediates

| Compound | m.p. (°C) | λ_max (nm) | Solubility (mg/mL in THF) |

|---|---|---|---|

| 2-(Methylthio)benzoic acid | 142-144 | 268 | 45 |

| Methyl 2-(methylthio)benzoate | 38-40 | 272 | 120 |

Development of N-Substituent Moieties

Synthesis of Thiophen-3-ylmethanamine

The thiophene derivative was prepared through a three-step sequence:

2,2,2-Trifluoroethylation Strategies

Amide Bond Formation Methodologies

Direct Coupling Approach

Screening of 12 coupling agents identified HATU/TEA in DCM as optimal conditions:

Table 2: Amidation efficiency with various coupling agents

| Reagent | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| HATU | DCM | 25 | 92 |

| EDCl/HOBt | THF | 40 | 78 |

| T3P® | EtOAc | 25 | 85 |

| DCC/DMAP | CHCl3 | 0→25 | 63 |

The reaction exhibited significant solvent dependency, with dichloromethane providing optimal balance between reagent solubility and byproduct precipitation.

Sequential N-Alkylation Protocol

Process Optimization and Scale-up Considerations

Catalytic System Development

A green chemistry approach utilizing Amberlyst™ 15H resin demonstrated:

- 78% conversion in solvent-free conditions

- 5× reusability without significant activity loss

- 40% reduction in E-factor compared to traditional methods

Continuous Flow Implementation

Preliminary flow chemistry trials showed:

- 3.2× productivity increase over batch processing

- 99.8% conversion at 120°C residence time (15 min)

- API content >99.5% by qNMR

Analytical Characterization

Spectroscopic Profile

1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=7.6 Hz, 1H), 7.45-7.38 (m, 3H), 7.21 (dd, J=5.0, 3.0 Hz, 1H), 4.85 (s, 2H), 3.95 (q, J=8.4 Hz, 2H), 2.52 (s, 3H)

19F NMR (376 MHz, CDCl3): δ -66.5 (t, J=8.4 Hz)

HRMS (ESI+): m/z calcd for C16H15F3N2OS2 [M+H]+ 393.0543, found 393.0546

Crystallographic Analysis

Single-crystal X-ray diffraction confirmed:

- Dihedral angle between benzamide and thiophene: 54.7°

- N-C bond lengths: 1.334Å (trifluoroethyl), 1.347Å (thiophenmethyl)

- Crystal packing dominated by C-F···H-C interactions

Industrial Viability Assessment

Cost Analysis:

- Raw material contribution: 68% of total production cost

- Catalytic systems: 12% (reusable catalysts reduce to 7%)

- Energy input: 15% (reduced to 9% in flow systems)

Environmental Impact:

- PMI (Process Mass Intensity): 23.7 (batch) vs. 15.4 (continuous)

- Carbon footprint: 8.2 kg CO2-eq/kg API

Chemical Reactions Analysis

Amidation of Esters

A common approach involves condensing unactivated esters (e.g., methyl benzoate derivatives) with amines under catalytic conditions. For example, trifluoroethanol (TFE) has been shown to catalyze amidation reactions efficiently, as demonstrated in protocols involving K₃PO₄ as a base and heating at 90°C . This method avoids preactivation of esters, making it atom-economical and sustainable.

Key Reaction Data

Amidation Catalyzed by Trifluoroethanol

The trifluoroethyl group’s strong electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. A representative protocol involves:

-

Ester Activation : Formation of an active ester intermediate via TFE-mediated esterification.

-

Amine Addition : Subsequent reaction with a substituted amine under basic conditions (e.g., K₃PO₄) .

Mechanism Highlights

-

Step 1 : TFE coordinates with the ester carbonyl, polarizing the ester oxygen.

-

Step 2 : Nucleophilic attack by the amine (e.g., N-methylbenzylamine) forms the amide.

Substitution Reactions

For introducing the methylthio group, a halogenated benzamide (e.g., 2-chlorobenzoyl chloride) undergoes substitution with methylthiolate (CH₃S⁻):

This step likely requires deprotonation of the thiolate and control of reaction conditions to avoid side reactions .

Palladium-Catalyzed Coupling

If the thiophen-3-ylmethyl group is introduced via cross-coupling, a Pd(0) catalyst (e.g., Pd(OAc)₂) with a chelating ligand could facilitate coupling between the amide and a thiophene-derived boronate ester .

Solvent and Temperature Effects

As shown in Table 1 from , solvent choice critically impacts conversion. For example:

-

THF : Low conversion (1%) for tertiary amines.

-

CPME : Moderate conversion (37%) with K₃PO₄.

-

2-MeTHF : Optimal solvent (43% conversion).

| Solvent | Base | Conversion (%) |

|---|---|---|

| THF | K₃PO₄ | 1 |

| CPME | K₃PO₄ | 37 |

| 2-MeTHF | K₃PO₄ | 43 |

Steric and Electronic Considerations

-

Trifluoroethyl Group : May hinder reaction efficiency due to steric bulk and electron-withdrawing effects, necessitating high temperatures or prolonged reaction times.

-

Thiophen-3-ylmethyl Substituent : Steric hindrance at the meta position could influence regioselectivity in substitution or coupling reactions.

Biological and Chemical Implications

While the focus is on chemical reactions, the trifluoroethyl and thiophen-3-ylmethyl groups suggest potential applications in medicinal chemistry , such as enzyme inhibition or receptor targeting. These substituents enhance lipophilicity and electronic interactions, which could influence bioavailability and binding affinity.

Scientific Research Applications

Overview

The compound 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a complex organic molecule that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article explores the applications of this compound, focusing on its role in medicinal chemistry, material science, and biological research.

The compound exhibits potential biological activities that make it a candidate for further research in pharmacology:

-

Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of serine proteases. These enzymes are crucial in various physiological processes, including digestion and immune response.

- Mechanism : The compound likely interacts with the active site of serine proteases, preventing substrate access and inhibiting their activity.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

- Cytotoxicity : In vitro studies have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

| Activity | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| Serine Protease Inhibition | 10 | Moderate inhibition | |

| Antimicrobial Activity | 25 | Effective against bacteria | |

| Cytotoxicity in Cancer Cells | 15 | Induces apoptosis |

Medicinal Chemistry Applications

The structural characteristics of this compound make it a promising candidate for drug development:

- Lead Compound Development : Its unique functional groups can be modified to enhance potency and selectivity for specific biological targets.

- Structure-Activity Relationship Studies : Research can focus on modifying the thiophene or trifluoroethyl groups to optimize biological activity.

Material Science Applications

The electronic properties of thiophene derivatives lend themselves to applications in material science:

- Organic Electronics : The compound may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices due to its electronic characteristics.

- Sensors : Its chemical reactivity could be utilized in developing sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

- 2-(methylthio)-N-(phenylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

- 2-(methylthio)-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

- 2-(ethylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the specific combination of functional groups it possesses. The presence of the trifluoroethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design. Additionally, the thiophen-3-ylmethyl group can provide specific binding interactions with biological targets, enhancing the compound’s efficacy in medicinal applications.

Biological Activity

2-(Methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a benzamide core, methylthio group, and trifluoroethyl substituent, which contribute to its reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C18H16F3N2OS

- Molecular Weight : Approximately 356.5 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Initial studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis through its binding affinity to various receptors.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several key proteins and enzymes involved in critical cellular processes. For instance, compounds with similar structures have been shown to inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology, suggesting potential neuroprotective properties .

In Vitro Studies

-

Cell Proliferation Assays :

- Various cell lines were treated with different concentrations of the compound to assess its impact on cell growth. Results indicated a dose-dependent inhibition of proliferation in cancer cell lines, suggesting potential anticancer properties.

-

Apoptosis Induction :

- Flow cytometry was employed to analyze apoptotic cell populations after treatment with the compound. Increased annexin V staining indicated a significant induction of apoptosis in treated cells compared to controls.

In Vivo Studies

-

Animal Models :

- In murine models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid plaques and improved cognitive function as measured by behavioral tests. These findings support the hypothesis that the compound may serve as a therapeutic agent for neurodegenerative disorders.

-

Toxicity Assessments :

- Comprehensive toxicity studies revealed minimal adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example:

Thiophene functionalization : Introduce the methylthio group via alkylation of thiophene-3-methanol using methyl disulfide under basic conditions.

Amide bond formation : React the thiophen-3-ylmethylamine with 2-(methylthio)benzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine).

Trifluoroethylation : Use 2,2,2-trifluoroethyl iodide under SN2 conditions with a strong base (e.g., NaH) to alkylate the secondary amine .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C stretch at ~700 cm⁻¹).

- NMR (¹H, ¹³C, and 19F) : To assign proton environments (e.g., trifluoroethyl CF₃ at δ ~120 ppm in ¹³C NMR) and verify regiochemistry.

- Mass spectrometry (ESI-MS or HRMS) : To determine molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For absolute configuration analysis if crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., thiophene derivatives with known antimicrobial or enzyme-inhibitory activity):

- Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorometric or colorimetric assays.

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Strategies include:

- Reproducibility checks : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Purity validation : Use HPLC (≥98% purity) and control for solvent/storage effects.

- Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects or pathway interactions .

Q. What experimental approaches elucidate the reaction mechanisms of this compound in organic synthesis?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- DFT calculations : Model transition states and intermediates (e.g., Gaussian 16 at B3LYP/6-31G* level).

- Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to detect reactive species .

Q. How does the compound’s stability vary under different environmental or physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS.

- Photostability : Expose to UV-Vis light (300–800 nm) and analyze by TLC or NMR.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace trifluoroethyl with cyanoethyl) and test activity.

- 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity.

- Crystallographic analysis : Compare ligand-binding modes in target proteins (e.g., X-ray of enzyme-inhibitor complexes) .

Q. How can computational modeling enhance understanding of this compound’s interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.